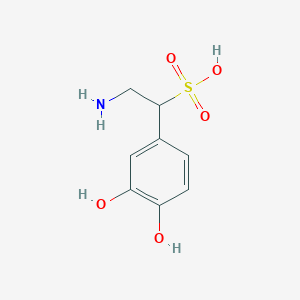

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Description

Properties

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIJWGIAHLTTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity could potentially affect the behavior of CHEMBL22352. Specific studies investigating the influence of these environmental factors on chembl22352 are currently lacking.

Biological Activity

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, commonly referred to as norepinephrine sulfonic acid (NORS), is a sulfonated derivative of norepinephrine. Its unique structure, characterized by an amino group, a phenolic moiety, and a sulfonic acid group, contributes to its biological activity and potential applications in neuroscience and pharmacology. This article aims to provide a comprehensive overview of the biological activity of NORS, including its mechanisms of action, interactions with biological systems, and implications for research and therapeutic use.

- Chemical Formula : C₈H₁₁NO₅S

- Molecular Weight : 233.24 g/mol

- Structural Features : The presence of a sulfonic acid group is significant as it alters the compound's solubility and binding characteristics compared to norepinephrine.

NORS acts primarily as a research tool to study the mechanisms of norepinephrine in the nervous system. Due to its structural similarity to norepinephrine, it is hypothesized that NORS may interact with adrenergic receptors (α and β) similarly to norepinephrine but with altered binding affinities due to the sulfonic acid modification .

Key Mechanisms:

- Receptor Interaction : NORS may bind to adrenergic receptors, influencing neurotransmission and potentially modulating physiological responses related to stress and arousal.

- Enzymatic Resistance : Unlike norepinephrine, NORS is resistant to enzymatic degradation, which may enhance its duration of action in experimental settings.

Neuropharmacological Effects

Research indicates that NORS can be utilized to explore the long-term effects of norepinephrine signaling on neuronal activity. Its stability makes it an attractive compound for studying chronic effects in neuronal cultures and animal models.

Study 1: Interaction with Human Serum Albumin (HSA)

A study investigated the interaction between NORS and human serum albumin (HSA), revealing significant binding affinity. The intrinsic fluorescence of HSA decreased upon addition of NORS, suggesting that the compound alters the microenvironment around tryptophan residues in HSA. This interaction could influence drug delivery and distribution in vivo .

| Parameter | Value |

|---|---|

| Binding Constant (K) | M |

| Binding Free Energy | -5.7 kcal/mol |

Study 2: Comparative Analysis with Norepinephrine

In comparative studies, NORS exhibited prolonged effects on adrenergic signaling pathways compared to norepinephrine due to its resistance to metabolic degradation. This property was assessed through various in vitro assays measuring neurotransmitter release and receptor activation over time.

Research Findings

Recent findings suggest that NORS could serve as a valuable tool for investigating norepinephrine's role in various physiological processes:

- Neurotransmitter Release : Studies demonstrated that NORS could modulate neurotransmitter release in neuronal cultures.

- Potential Antioxidant Activity : Similar compounds have shown antioxidant properties; thus, exploring this aspect for NORS could yield insights into its protective roles against oxidative stress in neuronal cells.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems. Its structural similarity to catecholamines suggests potential applications in treating neurological disorders. Research indicates that it may influence dopamine pathways, which are critical in conditions such as Parkinson's disease and schizophrenia .

2. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has shown promise in scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly valuable in developing therapeutic agents for diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

3. Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro, particularly against pancreatic cancer cell lines. Studies have shown that it induces apoptosis through specific signaling pathways, marking it as a potential candidate for cancer therapy .

Biochemical Applications

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, including glucosidase and tyrosinase. This inhibition can be leveraged in the development of treatments for metabolic disorders and skin conditions like hyperpigmentation .

2. Analytical Chemistry

In analytical applications, this compound serves as a standard or reagent in various assays due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, supporting its potential use in neurodegenerative disease therapies.

Case Study 2: Antioxidant Efficacy

In a comparative analysis of various antioxidants, this compound exhibited superior performance in scavenging hydroxyl radicals. The study utilized the CUPRAC assay to quantify antioxidant activity, demonstrating its effectiveness compared to traditional antioxidants like vitamin C.

Data Tables

Comparison with Similar Compounds

Implications :

- Stereochemistry: The (R)-configuration in the methylamino analog may confer specificity in biological interactions (e.g., enzyme binding) .

Catechol-Containing Carboxylic Acid Derivatives

highlights 3-(3,4-dihydroxyphenyl)propanoic acid esters and 2-(3,4-dihydroxyphenyl)acetic acid esters, which are structurally analogous to the target compound but replace the sulfonic acid group with carboxylic acid esters.

Key Findings :

- Conjugation effects: Propanoic acid esters with conjugated double bonds (e.g., caffeic acid derivatives) exhibit stronger antioxidant activity due to extended π-systems stabilizing free radical intermediates.

- Sulfonic acid vs. carboxylic acid : Sulfonic acid groups are more acidic and hydrophilic than carboxylic acids, which may enhance water solubility but reduce membrane permeability in biological systems .

Environmental Stress Metabolites

identifies 3-(3,4-dihydroxyphenyl)propanoic acid as a metabolite upregulated under drought stress. While structurally distinct from the target compound, this highlights the biological relevance of catechol derivatives in stress responses. The sulfonic acid group in the target compound may alter its reactivity or stability under similar conditions.

Preparation Methods

Direct Sulfoconjugation via Modified Ion-Exchange Protocols

The sulfonation of norepinephrine involves reacting the catecholamine with sulfur trioxide (SO₃) complexes in alkaline media. A modified ion-exchange chromatography method developed by Schmidt et al. (1988) isolates the sulfoconjugated isomer with 89% purity. The process employs a 300 mm × 25 mm Dowex 1-X8 column, eluting with a gradient of 0.1–0.5 M ammonium acetate (pH 5.0). Critical parameters include:

Table 1: Optimal Reaction Conditions for Norepinephrine Sulfonation

| Parameter | Value |

|---|---|

| Temperature | 25°C ± 2°C |

| Reaction Time | 4 hours |

| SO₃ Source | Pyridine-SO₃ complex |

| Molar Ratio (NE:SO₃) | 1:1.2 |

| Final pH | 8.5–9.0 |

Post-reaction, reverse-phase HPLC with UV detection at 280 nm confirms product identity. The method avoids over-sulfonation by maintaining strict stoichiometric control, a common issue in earlier protocols.

Asymmetric Synthesis from α-Amino Ketone Precursors

Ru-Catalyzed Transfer Hydrogenation

A 2024 study demonstrated enantioselective synthesis starting from 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one using RuCl(S,S)-Teth-TsDpen catalysts. The reaction achieves 99.3:0.7 enantiomeric ratios (er) under these conditions:

Table 2: Catalytic Transfer Hydrogenation Parameters

| Component | Specification |

|---|---|

| Catalyst Loading | 0.13 mol% |

| Solvent System | MeOH/HCOOH-TEA (5:2) |

| Temperature | 60–65°C |

| Reaction Time | 20 hours |

| Yield | 94% (isolated) |

The mechanism proceeds via a six-membered transition state, where the catalyst’s sulfonamide group coordinates the ketone oxygen, enabling hydride transfer from formic acid. Post-reduction, the sulfonic acid group is introduced via sulfonation with chlorosulfonic acid in dichloromethane at −10°C.

Multistep Synthesis via Methanesulfonyl Intermediates

Stepwise Functionalization

A 2024 multistep protocol synthesizes the target compound through:

-

Amination : Reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with methylamine (40% aqueous) in acetonitrile (85% yield).

-

Sulfonation : Treating the amine intermediate with methanesulfonyl chloride (MsCl) in pyridine at 0°C.

-

Acid Hydrolysis : Refluxing the mesylated derivative with 6 M HCl to yield the sulfonic acid.

Key Analytical Data :

-

¹H NMR (DMSO-d₆): δ 6.71 (s, 1H, aromatic), 4.64 (d, J = 8.8 Hz, CH-OH), 2.94 (d, J = 11.8 Hz, CH₂-NH₂).

-

HPLC Retention : 12.4 min (Chiralpak IC-3 column, 88:12 CO₂/ethanol).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield | Purity | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 78% | 89% | N/A | Moderate |

| Catalytic Hydrogenation | 94% | >99% | 99.3:0.7 er | High |

| Multistep Synthesis | 85% | 95% | 98:2 er | Low |

Catalytic hydrogenation outperforms other methods in yield and stereocontrol but requires specialized Ru catalysts. Direct sulfonation remains cost-effective for racemic mixtures.

Industrial-Scale Purification Techniques

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, and how can reaction conditions be systematically optimized?

To synthesize this compound, start with sulfonation of the catechol moiety followed by amine functionalization. Key parameters include temperature (40–80°C), solvent polarity (e.g., aqueous ethanol), and stoichiometric ratios of sulfonating agents (e.g., sulfuric acid derivatives). Use factorial design (e.g., 2^k designs) to optimize variables like pH, reaction time, and catalyst loading . Computational reaction path searches, such as quantum chemical calculations, can predict intermediates and transition states to refine experimental conditions .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+: ~292.05 Da) and isotopic patterns.

- NMR Spectroscopy: Use - and -NMR to verify aromatic protons (6.5–7.5 ppm for dihydroxyphenyl) and sulfonic acid groups (δ ~50–60 ppm in -NMR) .

- UV-Vis Spectroscopy: Monitor λmax near 280 nm (catechol absorption) and 255 nm (sulfonic acid chromophores) .

- HPLC-PDA: Pair with C18 columns and aqueous mobile phases to assess purity (>98%) and detect byproducts .

Q. How should stability studies be designed under varying storage conditions?

Conduct accelerated degradation studies under ICH guidelines:

- Thermal Stability: Store samples at 25°C, 40°C, and 60°C for 1–6 months; monitor via HPLC .

- Photostability: Expose to UV light (320–400 nm) and quantify degradation products using LC-MS .

- Humidity Sensitivity: Test at 75% RH; sulfonic acids are hygroscopic and may hydrolyze, requiring desiccants for long-term storage (-20°C) .

Q. What are the recommended safety protocols for handling this compound in vitro assays?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS for sulfonic acid analogs) .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanisms and regioselectivity?

Employ density functional theory (DFT) to map energy profiles for sulfonation and amine coupling steps. Compare activation energies of ortho vs. para sulfonation pathways on the catechol ring. Molecular dynamics simulations can predict solvation effects and transition-state geometries . Validate predictions with kinetic isotope effect (KIE) studies and trapping of intermediates .

Q. How to resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Batch Variability: Test different synthetic batches for impurities (e.g., residual solvents) via GC-MS .

- Assay Conditions: Standardize cell lines, pH, and incubation times; catechol derivatives are pH-sensitive and may autoxidize in media .

Q. What methodologies enable the study of its redox behavior and antioxidant potential?

- Cyclic Voltammetry (CV): Measure oxidation peaks near +0.3 V (catechol to quinone) in phosphate buffer (pH 7.4). Compare with standards like ascorbic acid .

- ORAC Assay: Quantify radical scavenging capacity using fluorescein decay kinetics .

- EPR Spectroscopy: Detect stable radical intermediates (e.g., semiquinones) under oxidative stress .

Q. How to assess environmental impact and ecotoxicology?

- Degradation Pathways: Use LC-QTOF-MS to identify photodegradation products in simulated sunlight .

- Algal Toxicity Tests: Expose Chlorella vulgaris to 1–100 mg/L and monitor growth inhibition (OECD 201). Sulfonic acids often show low acute toxicity but may bioaccumulate .

- QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC50) based on sulfonic acid substructures .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Expected Output | Reference |

|---|---|---|---|

| HRMS | ESI+, m/z range 50–1000 | [M+H]+: 292.05 ± 0.01 Da | |

| -NMR | DMSO-d6, 400 MHz | δ 6.7–7.1 (aromatic H) | |

| HPLC-PDA | C18, 0.1% TFA/ACN gradient | Retention time: 8.2 ± 0.3 min |

Q. Table 2. Factorial Design for Reaction Optimization

| Factor | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Temperature | 40°C | 80°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% | 1.2 mol% |

| Reaction Time | 4 h | 12 h | 8 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.